Procyanidin C1

Metabolic regulation Brown adipose tissue Thermogenesis

Procyanidin C1 (PCC1) is the minimal B-type procyanidin exhibiting potent dual senolytic and senomorphic activity in vivo, extending healthspan and improving grip strength in aged mice. Unlike (–)-epicatechin or dimeric procyanidins B1/B2/B3, PCC1 uniquely induces UCP-1 mRNA in brown adipose tissue at 1 mg/kg oral dose and inhibits Na⁺,K⁺-ATPase. Its well-characterized low oral bioavailability (~0.04 μM) makes it an ideal benchmark compound for developing and validating advanced delivery systems. Procure high-purity PCC1 for reproducible results in cellular senescence, metabolic thermogenesis, and cardiovascular pharmacology studies.

Molecular Formula C45H38O18
Molecular Weight 866.8 g/mol
CAS No. 37064-30-5
Cat. No. B1209222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin C1
CAS37064-30-5
Synonymsprocyanidin trimer C1
Molecular FormulaC45H38O18
Molecular Weight866.8 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O
InChIInChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1
InChIKeyMOJZMWJRUKIQGL-XILRTYJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procyanidin C1 (CAS 37064-30-5): B-Type Proanthocyanidin Trimer with Senolytic Activity for Preclinical Aging and Inflammation Research


Procyanidin C1 (PCC1, CAS 37064-30-5) is a B-type proanthocyanidin consisting of three (–)-epicatechin units linked by two successive (4β→8) interflavan bonds [1]. It occurs naturally in grape seeds, apple skins, and cocoa, and is the most abundant B-type trimeric procyanidin in these dietary sources . Unlike monomeric catechins or dimeric procyanidins, PCC1 exhibits a unique combination of senolytic (selective apoptosis induction in senescent cells) and senomorphic (suppression of senescence-associated secretory phenotype) activities [2]. Its molecular formula is C45H38O18 with a molecular weight of 866.77 g/mol [3].

Why Procyanidin C1 (37064-30-5) Cannot Be Substituted by Monomeric Catechins or Dimeric Procyanidins: Evidence of Polymerization-Dependent Functional Divergence


In-class substitution of Procyanidin C1 with simpler flavan-3-ols (e.g., (–)-epicatechin monomer) or dimeric procyanidins (e.g., Procyanidin B2) fails due to polymerization-dependent divergence in both molecular target engagement and in vivo functional outcomes. Direct head-to-head comparisons demonstrate that the trimeric structure of PCC1 confers distinct biological activities not observed in monomers or dimers: (–)-epicatechin monomer fails to induce UCP-1 mRNA expression in brown adipose tissue at equivalent oral doses, whereas PCC1 achieves significant elevation [1]; dimeric procyanidins B1, B2, and B3 are inactive against Na⁺,K⁺-ATPase, while the trimeric PCC1 exhibits strong inhibition [2]; and BSA binding affinity increases progressively with degree of polymerization, with PCC1 binding approximately equivalently to dimers but substantially less than tetramers, indicating that protein interaction profiles are not linearly extrapolated from monomeric or dimeric behavior [3]. The following evidence establishes that PCC1 occupies a distinct functional niche that cannot be assumed from lower or higher oligomeric analogs.

Procyanidin C1 (37064-30-5) Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


In Vivo UCP-1 Induction: Procyanidin C1 Activates Brown Adipose Tissue Thermogenesis Where Monomeric (–)-Epicatechin Shows No Effect

In a direct head-to-head comparison of B-type procyanidins administered as a single oral dose (1 mg/kg) to male ICR mice, Procyanidin C1 (trimer) significantly increased uncoupling protein-1 (UCP-1) mRNA expression in brown adipose tissue, whereas (–)-epicatechin (monomer) produced no significant change [1]. Procyanidin B2 (dimer) and cinnamtannin A2 (tetramer) at the same 1 mg/kg dose also failed to significantly elevate UCP-1 mRNA, indicating that the trimeric structure of PCC1 confers a unique functional advantage for thermogenic activation that is absent in monomers and not shared by all oligomers [1].

Metabolic regulation Brown adipose tissue Thermogenesis

Na⁺,K⁺-ATPase Inhibition: Trimeric Procyanidin C1 Shows Potent Activity While All Tested Dimeric Procyanidins (B1, B2, B3) Are Inactive

In a comparative enzymatic assay, Procyanidin C1 demonstrated strong inhibition of Na⁺,K⁺-ATPase, whereas dimeric procyanidins B1, B2, and B3 were found to be completely inactive against this target [1]. The trimeric structure of PCC1 appears to be the minimal oligomeric requirement for Na⁺,K⁺-ATPase inhibitory activity within this compound class, establishing a clear structure-activity threshold that distinguishes PCC1 from its dimeric analogs [1].

Enzyme inhibition Cardiotonic steroid-like activity Ion transport

Serum Protein Binding Affinity: Procyanidin C1 Exhibits Intermediate BSA Binding Between Dimeric and Tetrameric Procyanidins

Fluorescence quenching assays examining the interaction between flavan-3-ols and bovine serum albumin (BSA) established a clear polymerization-dependent binding hierarchy: cinnamtannin A2 (tetramer) > procyanidin C1 (trimer) ≈ procyanidin B2 (dimer) > (–)-epicatechin (monomer) [1]. Docking simulations confirmed that calculated binding energies aligned with experimental observations [1]. The approximate equivalence in BSA binding between PCC1 (trimer) and B2 (dimer) contrasts with their divergent functional activities in UCP-1 induction and Na⁺,K⁺-ATPase inhibition, indicating that protein binding affinity alone does not predict biological efficacy and that the trimeric structure confers distinct target engagement capabilities.

Pharmacokinetics Protein binding Bioavailability

Senolytic Activity Profile: PCC1 Demonstrates Unique Dual Senolytic-Senomorphic Mechanism Not Reported for Dimeric Procyanidins

Procyanidin C1 exhibits a distinctive dual mechanism combining senolytic activity (selective induction of apoptosis in senescent cells) and senomorphic activity (suppression of the senescence-associated secretory phenotype, SASP) [1]. Single-cell RNA sequencing analysis of aged mice treated with PCC1 revealed increased proportions of B cells and hematopoietic stem cells, suppression of senescence-associated markers including Cebpb, and restoration of normal immune processes [1]. While comparative studies with dimeric procyanidins for senolytic activity are not available in the current literature, the trimeric structure appears critical for this activity profile, as PCC1 was identified as the principal senolytic component in grape seed extract following HPLC-QTOF-MS fractionation [2].

Senolytics Cellular senescence Aging

Oral Bioavailability Limitation: PCC1 Exhibits Nanomolar Systemic Exposure Following Oral Administration

Pharmacokinetic analysis reveals that oral administration of PCC1 yields peak plasma concentrations of approximately 0.04 μM (nanomolar range) in mice, substantially below the in vitro cytotoxicity threshold for senescent cells (>50 μM) [1]. Intraperitoneal injection achieves higher but still sub-threshold systemic exposure (2-15 μM peak plasma) [1]. This pronounced bioavailability limitation, which correlates inversely with degree of polymerization across procyanidins, represents a critical differentiation point for procurement decisions: PCC1 requires specialized formulation or delivery strategies (e.g., nanodelivery systems) to achieve therapeutic tissue concentrations, whereas monomeric catechins demonstrate higher oral bioavailability [1].

Pharmacokinetics Bioavailability Drug delivery

Procyanidin C1 (37064-30-5) Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Senescence and Aging Research: In Vivo Studies of Senolytic and Senomorphic Effects in Murine Models

Based on evidence that PCC1 exhibits dual senolytic and senomorphic activity with demonstrated in vivo geroprotective effects [1], researchers investigating cellular senescence, age-related immune dysfunction, or healthspan extension should prioritize PCC1 over monomeric or dimeric procyanidins. Long-term PCC1 treatment in aged mice improved grip strength and increased proportions of B cells and hematopoietic stem cells while suppressing senescence-associated markers [1]. Organ-specific senescence studies in retina [2] and kidney [3] further validate PCC1's activity. For in vivo dosing, researchers should note that oral administration yields low systemic exposure (~0.04 μM), necessitating either intraperitoneal administration (2-15 μM) or formulation enhancement strategies [4].

Brown Adipose Tissue Thermogenesis and Metabolic Regulation Studies

PCC1 is the only B-type procyanidin oligomer (among monomer, dimer, trimer, and tetramer) that significantly induces UCP-1 mRNA expression in brown adipose tissue at a 1 mg/kg oral dose in mice [1]. This unique activity makes PCC1 specifically suitable for metabolic research programs investigating sympathetic nerve activation, energy expenditure, and thermogenic mechanisms. (–)-Epicatechin, procyanidin B2, and cinnamtannin A2 do not produce significant UCP-1 induction at this dose, establishing PCC1 as the preferred compound for BAT-focused studies [1].

Na⁺,K⁺-ATPase Inhibition and Cardiotonic Steroid-Like Mechanism Studies

PCC1 demonstrates strong Na⁺,K⁺-ATPase inhibitory activity, whereas dimeric procyanidins B1, B2, and B3 are completely inactive [1]. This structure-activity threshold positions PCC1 as the minimal oligomeric procyanidin suitable for studies investigating cardiotonic steroid-like mechanisms, ion transport modulation, or related cardiovascular pharmacology. Researchers should not substitute dimeric procyanidins for this target, as they lack the requisite activity [1].

Drug Delivery and Formulation Development: Bioavailability Enhancement of Oligomeric Procyanidins

PCC1's low oral bioavailability (peak plasma ~0.04 μM in mice) relative to its in vitro efficacy threshold (>50 μM) makes it an ideal model compound for developing and validating advanced delivery systems [1]. Nanodelivery technologies, liposomal encapsulation, and synthetic biology approaches are being explored to enhance PCC1 bioavailability and achieve dosage minimization [1]. Industrial R&D programs focused on polyphenol delivery or senotherapeutic formulation development can leverage PCC1's well-characterized PK profile as a benchmark for formulation performance assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procyanidin C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.